Product packaging for Desloratadine Pyridine N-oxide(Cat. No.:CAS No. 169253-26-3)

Desloratadine Pyridine N-oxide

Cat. No.: B028059
CAS No.: 169253-26-3
M. Wt: 326.8 g/mol
InChI Key: ZTRQZDOHUHWANO-UHFFFAOYSA-N
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Description

Desloratadine Pyridine N-oxide, with the CAS number 169253-26-3, is a significant degradation product and metabolite of the antihistamine Desloratadine. As a selective histamine H1 receptor antagonist, it functions by competitively binding to the H1 receptor, thereby preventing the binding of histamine and the subsequent activation of the receptor pathway. This mechanism effectively inhibits the cellular allergic response, including the release of inflammatory mediators, making it a critical compound for studying the metabolism and stability of Desloratadine. This compound is primarily used as a high-purity reference standard in analytical chemistry and pharmaceutical research. Its applications are essential for Analytical Method Development (AMD), Method Validation, and Quality Control (QC) during the commercial production of Desloratadine and for regulatory submissions such as Abbreviated New Drug Applications (ANDA). Researchers rely on this standard to identify, quantify, and profile impurities in drug substances and products, ensuring safety and compliance with pharmacopeial guidelines (e.g., USP). Key Identifiers: • Chemical Formula: C 19 H 19 ClN 2 O • Molecular Weight: 326.82 g/mol • Synonyms: Desloratadine N-Oxide, Desloratadine Impurity 19 Handling and Storage: This light-sensitive, off-white to beige solid should be stored in an amber vial under an inert atmosphere at -20°C to maintain stability. It shows slight solubility in Chloroform, DMSO, and Methanol. Please Note: This product is supplied for Research Use Only (RUO). It is not intended for diagnostic or therapeutic use, or for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H19ClN2O B028059 Desloratadine Pyridine N-oxide CAS No. 169253-26-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

13-chloro-4-oxido-2-piperidin-4-ylidene-4-azoniatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O/c20-16-5-6-17-15(12-16)4-3-14-2-1-11-22(23)19(14)18(17)13-7-9-21-10-8-13/h1-2,5-6,11-12,21H,3-4,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTRQZDOHUHWANO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)Cl)C(=C3CCNCC3)C4=C1C=CC=[N+]4[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60595801
Record name 8-Chloro-1-oxo-11-(piperidin-4-ylidene)-6,11-dihydro-5H-1lambda~5~-benzo[5,6]cyclohepta[1,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60595801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169253-26-3
Record name 8-Chloro-1-oxo-11-(piperidin-4-ylidene)-6,11-dihydro-5H-1lambda~5~-benzo[5,6]cyclohepta[1,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60595801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis and Formation Mechanisms of Desloratadine Pyridine N Oxide

Controlled Synthesis Methodologies for Research Purposes

For research applications, where purity and well-defined products are essential, controlled synthesis is paramount. These methods are designed to produce reference materials necessary for analytical method validation and metabolic studies.

The core of the synthesis is the N-oxidation of the pyridine (B92270) ring. This transformation involves the addition of an oxygen atom to the nitrogen of the pyridine moiety, a reaction that can be achieved through several oxidizing systems.

A common and effective method for the N-oxidation of Desloratadine (B1670295) and its precursor, Loratadine (B1675096), involves the use of hydrogen peroxide in an acetic acid medium. rasayanjournal.co.inresearchgate.net This system is often preferred due to its good yield, ease of handling, and cost-effectiveness compared to other reagents like meta-chloroperbenzoic acid (mCPBA). rasayanjournal.co.in In this reaction, glacial acetic acid typically serves as both a solvent and a catalyst, protonating the pyridine nitrogen to increase its susceptibility to electrophilic attack by the oxidizing agent.

The synthesis of a related intermediate, 3-methoxy-5-methylpyridine-N-oxide, demonstrates this process effectively. The precursor is treated with a 30% hydrogen peroxide solution in acetic acid and heated to 120°C for 12 hours, resulting in a 98% yield. jocpr.com For the N-oxidation of Loratadine, a similar process involves stirring the compound with 40% hydrogen peroxide and glacial acetic acid, initially at 30-40°C and then for an extended period at 65-75°C. rasayanjournal.co.in

Table 1: Comparison of Common N-Oxidation Methods for Desloratadine/Loratadine Scaffolds

MethodOxidizing Agent(s)Typical ConditionsYieldNotesSource
Hydrogen Peroxide/Acetic AcidH₂O₂ in Acetic AcidReflux, 120°C~98%Cost-effective and suitable for industrial scale. Acetic acid acts as solvent and catalyst. jocpr.com
Peroxy Acid Oxidationmeta-Chloroperoxybenzoic acid (mCPBA)Room Temperature~85%Reaction proceeds via electrophilic attack. Higher cost and more hazardous than H₂O₂/AcOH.

While Desloratadine itself is achiral, its parent compound, Loratadine, and related analogues are conformationally dynamic, interconverting between helically chiral forms. nih.gov Research into the catalytic, enantioselective N-oxidation of these scaffolds has provided stable, helically chiral N-oxide products, a process that has potential applications for Desloratadine derivatives. acs.orgresearchgate.netresearchgate.net This approach allows for the synthesis of specific enantiomers, which is crucial for studying enantiomer-dependent biological activity. nih.govacs.org

Oxidation Reactions for N-oxide Formation

Catalytic Approaches for Enantioselective N-oxidation
Peptide-Catalyzed N-oxidation Systems

A significant advancement in this area involves the use of aspartic acid-containing peptides as catalysts. nih.govacs.orgnih.gov This biomolecule-inspired method relies on a catalytic cycle where the aspartyl side chain of the peptide shuttles between its free acid and peracid forms. nih.govacs.org This system can chemo- and enantioselectively N-oxidize Loratadine analogues, affording stable, helically chiral products with high enantiomeric ratios (up to >99:1 er). nih.govacs.orgresearchgate.net The peptide catalyst facilitates a dynamic kinetic resolution (DKR) of the rapidly interconverting Loratadine analogues, locking a specific conformation in place upon N-oxidation. nih.gov

Influence of Chiral Catalysts and Ligands

The success of peptide-catalyzed N-oxidation hinges on the influence of the chiral catalyst. The peptide's specific amino acid sequence and resulting secondary structure, such as a type II′ β-turn, create a chiral pocket. chemrxiv.org Non-covalent interactions, particularly hydrogen bonding between the substrate and the peptide catalyst, are crucial for organizing the transition state and achieving high levels of asymmetric induction. chemrxiv.orgnih.gov The development of chiral N-oxides is also significant because these compounds themselves can act as powerful electron-pair donating ligands or organocatalysts in other asymmetric reactions. researchgate.netresearchgate.netscispace.comjst.go.jp

Table 2: Research Findings on Peptide-Catalyzed Enantioselective N-Oxidation of Loratadine Analogues

SubstrateCatalyst SystemEnantiomeric Ratio (er)YieldKey FindingSource
Loratadine Analogue (1a)Asp-containing peptideNot specifiedNot specifiedDemonstrated the first catalytic asymmetric synthesis of pyridine N-oxide derivatives using this method. nih.gov
Bis(pyridine) SubstratesAsp-containing peptideHighNot specifiedSuccessful desymmetrization of prochiral substrates through enantioselective N-oxidation. nih.govacs.org
Loratadine Analogue (6h)Asp-containing peptide>99:1Not specifiedAchieved exceptionally high enantioselectivity, producing a configurationally stable helically chiral product. nih.gov
Loratadine Analogue (1i)Asp-containing peptideNot specifiedNot specifiedShowed complete chemoselectivity for N-oxidation over competing epoxidation of an olefin. nih.gov

Desloratadine Pyridine N-oxide is an important compound for pharmaceutical research, often serving as a reference standard in analytical methods to ensure the purity and stability of the final drug product. Its controlled synthesis is therefore essential for providing pure material for these applications. synzeal.com

Furthermore, once synthesized, the N-oxide itself can be a starting point for creating other derivatives for research. A notable example is the synthesis of 2- and 4-carboxylic acid derivatives of Desloratadine. rasayanjournal.co.inresearchgate.netresearchgate.net This process involves the N-oxide formation, followed by a cyanation step using a reagent like sodium cyanide, and subsequent hydrolysis to yield the carboxylic acid derivatives. rasayanjournal.co.in This derivatization highlights the utility of the N-oxide as a synthetic intermediate. researchgate.netresearchgate.net

Degradation Pathways and Impurity Formation Mechanisms

This compound is primarily formed as an impurity through the degradation of the parent drug, Desloratadine. The formation is a result of specific chemical reactions, often accelerated by external factors present during manufacturing and storage. Understanding these pathways is critical for the development of stable pharmaceutical formulations.

Oxidative Degradation of Desloratadine Leading to Pyridine N-oxide

The principal pathway for the formation of this compound is the oxidative degradation of Desloratadine. This reaction specifically targets the nitrogen atom within the pyridine ring of the molecule's tricyclic structure.

Forced degradation studies, which are essential for identifying potential degradants and establishing the stability of a drug substance, consistently identify the N-oxide as a product of oxidative stress. oup.comresearchgate.net The synthesis and degradation process typically involves the use of strong oxidizing agents. Research has demonstrated the formation of the N-oxide derivative by treating Desloratadine with hydrogen peroxide (H₂O₂), often in the presence of acetic acid. rasayanjournal.co.inportico.orgjocpr.com This method is not only used in laboratory settings to produce the impurity for analytical standard purposes but also mimics the oxidative conditions that can lead to its formation in a finished pharmaceutical product. rasayanjournal.co.in Studies have employed various concentrations of hydrogen peroxide, such as 3%, 6%, and 30%, to induce and study this specific degradation. oup.comoup.comnih.gov

Table 1: Conditions for Oxidative Stress Testing of Desloratadine

Oxidizing Agent Concentration Temperature Duration Reference
Hydrogen Peroxide 3% Not Specified Not Specified oup.com
Hydrogen Peroxide 6% 60°C 20 hours nih.gov
Hydrogen Peroxide 30% Not Specified Not Specified oup.comoup.com
Hydrogen Peroxide in Acetic Acid 30% / 40% 120°C / 65-75°C 12-25 hours rasayanjournal.co.injocpr.com

Influence of Excipients and Environmental Factors on Formation

The stability of Desloratadine and the rate of N-oxide formation are significantly influenced by the formulation's microenvironment, which is dictated by the excipients used and external environmental conditions like pH, moisture, and heat. google.comscispace.com

The pH of a formulation is a critical factor in maintaining the stability of Desloratadine. dergipark.org.tr Research indicates that the optimal stability for Desloratadine in solution is within a pH range of 5 to 6. europa.eu Deviations from this range can accelerate degradation. Acidic excipients, in particular, are known to promote the decomposition and oxidation of the Desloratadine molecule. google.comsphinxsai.com

Studies have shown that while notable degradation may not occur in some acidic and neutral hydrolysis conditions, the drug is particularly unstable under basic and dry heat conditions. oup.comoup.comnih.gov To mitigate pH-related degradation, buffering agents such as sodium citrate (B86180) and citric acid are often included in liquid formulations to maintain the pH within the optimal range. dergipark.org.treuropa.eu

Interactions between Desloratadine and pharmaceutical excipients can lead to the formation of various degradation products, including the N-oxide. sphinxsai.comscirp.org Desloratadine is a secondary amine, which makes it susceptible to reactions with other chemical entities. google.com While the formation of N-formyldesloratadine from a reaction with lactose (B1674315) is a widely cited incompatibility, it underscores the inherent reactivity of Desloratadine that can lead to other degradation pathways, including oxidation. google.comdergipark.org.trgoogle.com

Excipients can also contain trace amounts of metal ions or other impurities that may act as catalysts for oxidation reactions. scirp.org To counteract this, chelating agents like Ethylenediamine Tetraacetic Acid (EDTA) are sometimes incorporated into formulations. dergipark.org.tr EDTA forms stable complexes with metal ions, preventing them from catalyzing the autoxidation of Desloratadine. dergipark.org.tr

Kinetic Studies of Formation under Stress Conditions

To quantify the rate of degradation and better understand the reaction mechanisms, kinetic studies are performed under forced or "stress" conditions. oup.comoup.com These studies involve exposing Desloratadine to specific stressors, such as oxidative agents or alkaline solutions, and measuring the concentration of the drug over time to determine the reaction kinetics. oup.comoup.comnih.gov

One such study investigated the degradation kinetics of Desloratadine in various media. It was found that under oxidative stress using 3% H₂O₂, the degradation followed first-order kinetics. oup.com The rate of reaction, rate constant, and reaction half-time were calculated to provide a quantitative measure of the drug's stability under these conditions. oup.comoup.com

Table 2: Degradation Kinetic Parameters for Desloratadine under Stress Conditions

Stress Condition Order of Reaction Rate Constant (k) Half-Time (t₁/₂) Reference
0.1 N NaOH First Not Specified Not Specified oup.com
3% H₂O₂ First 0.004 mM/h 173.25 h oup.com

These kinetic profiles are invaluable for predicting the shelf-life of a product and for designing stable formulations by controlling the factors that accelerate impurity formation. oup.com

Metabolic and Biotransformation Research of Desloratadine Pyridine N Oxide

In Vivo Metabolic Studies Across Species

In vivo studies have been crucial in elucidating the metabolic profile of desloratadine (B1670295) and the formation of its pyridine (B92270) N-oxide derivative across different species. These studies have revealed significant species and gender-related differences in the metabolic pathways.

Cross-Species Metabolic Profiling (e.g., mice, rats, monkeys)

The metabolism of desloratadine exhibits notable variations among different preclinical species such as mice, rats, and monkeys. nih.govnih.gov While hydroxylation at the 3-, 5-, and 6-positions are primary metabolic pathways for desloratadine across species, the formation of Desloratadine Pyridine N-oxide is not uniformly observed. hres.ca

In studies comparing the metabolic profiles of loratadine (B1675096) and desloratadine, N-oxidation was identified as a metabolic pathway in monkeys. fda.gov Specifically, in male monkeys, a major circulating metabolite is formed through oxidation of the pyridine moiety, which is then followed by glucuronidation. nih.gov In contrast, the major circulating metabolite in mice of both genders is a glucuronide conjugate of an aliphatic hydroxylated loratadine. nih.gov

Research has shown that all desloratadine metabolites found in human plasma and excreta were also present in the profiles of at least one of the preclinical species studied. hres.ca However, the quantitative differences in metabolite formation, including the pyridine N-oxide, are significant. nih.gov For instance, 5-Hydroxy-desloratadine was identified as the primary fecal metabolite across mice, rats, and monkeys, regardless of gender. nih.gov

Table 1: Cross-Species Comparison of Major Desloratadine Metabolites

SpeciesGenderMajor Circulating Metabolite
MouseMale & FemaleGlucuronide conjugate of aliphatic hydroxylated loratadine
RatMaleThis compound derivative
RatFemaleHigher relative amount of Desloratadine
MonkeyMaleGlucuronide conjugate of aliphatic hydroxylated loratadine
MonkeyFemaleMetabolite from oxidation of the pyridine moiety and subsequent glucuronidation

Gender-Specific Formation and Circulating Levels (e.g., male rats)

A striking finding in metabolic research is the gender-specific formation of this compound, particularly in rats. Studies have consistently shown that male rats exhibit significantly higher circulating levels of a desloratadine derivative where the piperidine (B6355638) ring is aromatized and oxidized to a pyridine N-oxide. nih.govresearchgate.net This makes it the major circulating metabolite in male rats. nih.gov

In stark contrast, female rats show much lower levels of this pyridine N-oxide metabolite. nih.govresearchgate.net Instead, the relative amount of the parent compound, desloratadine, is notably higher in the plasma of female rats compared to their male counterparts. nih.govresearchgate.net This pronounced gender difference highlights the differential regulation of metabolic enzymes responsible for N-oxidation between male and female rats.

Excretion Pathways of Related Metabolic Products

The excretion of desloratadine and its metabolites occurs through both urine and feces. wikipedia.orgdrugbank.com In humans, approximately 87% of a radiolabeled dose of desloratadine is recovered, with the distribution being roughly equal between urine and feces. drugbank.comhres.ca

The major biotransformation pathway in humans involves hydroxylation at the 3-position of the pyridine ring, followed by glucuronidation to form 3-hydroxydesloratadine (B129375) O-glucuronide. nih.govresearchgate.net This glucuronide, along with 3-hydroxydesloratadine, are major excretion products. nih.govresearchgate.net

In humanized-liver mice, which are engineered to have human liver cells, the major excretion pathways were found to be urinary 3-hydroxydesloratadine O-glucuronide and fecal desloratadine, 3-hydroxydesloratadine, and 5-hydroxydesloratadine. nih.gov This profile is reasonably similar to what has been reported in humans. nih.gov In control mice, however, 5- and 6-hydroxydesloratadine were the predominant metabolites found in feces and urine. nih.gov In all species studied, radioactivity from labeled loratadine was primarily eliminated in the feces. nih.gov

In Vitro Metabolism and Mechanistic Investigations

In vitro models, particularly those using liver cells, have been instrumental in dissecting the specific enzymatic pathways involved in the metabolism of desloratadine and the formation of this compound.

Hepatocyte Micropatterned Co-culture Models for Metabolite Generation

To overcome the limitations of traditional in vitro systems, advanced models like hepatocyte micropatterned co-cultures (MPCCs) have been employed. nih.govnih.gov These models, which co-culture primary hepatocytes with stromal cells, maintain the metabolic functionality of hepatocytes for extended periods, allowing for more accurate predictions of in vivo metabolism. nih.govacs.orgtechnologynetworks.com

MPCCs using human, monkey, dog, and rat hepatocytes have been successfully used to study drug metabolism and have shown the ability to replicate in vivo metabolic profiles. nih.govveritastk.co.jp For loratadine, human MPCCs were able to extensively metabolize the drug and form its major human metabolite, 3-hydroxydesloratadine-glucuronide. nih.govresearchgate.net Importantly, these in vitro models could also detect species- and gender-specific differences, including the formation of this compound specifically in male rat hepatocyte cultures. researchgate.netresearchgate.net This demonstrates the power of MPCCs in generating and identifying circulating metabolites of loratadine and desloratadine in a manner that reflects in vivo observations. researchgate.net

Identification of Metabolic Pathways (e.g., N-oxidation, hydroxylation)

In vitro studies using rat liver microsomes have been pivotal in identifying the specific metabolic reactions that desloratadine undergoes. nih.gov These studies have confirmed that hydroxylation is a major metabolic pathway. nih.gov

Furthermore, research has identified the formation of a Desloratadine N-oxide and an uncommon aromatized N-oxide metabolite in these in vitro systems. nih.gov The formation of pyridine N-oxides from desloratadine derivatives is believed to involve specific enzymatic systems, with evidence pointing towards the involvement of flavin-containing monooxygenases (FMOs) or certain cytochrome P450 (CYP) enzymes that are capable of N-oxidation reactions. The hydroxylation of desloratadine, on the other hand, is mediated by several CYP enzymes, with CYP2C8 playing a key role in the formation of the major human metabolite, 3-hydroxydesloratadine. wikipedia.org

Distinction between N-oxidation and Hydroxylation Mechanisms

In the biotransformation of desloratadine, N-oxidation and hydroxylation represent two critical, yet distinct, metabolic pathways. The formation of this compound occurs through the oxidation of the nitrogen atom on the pyridine ring, a reaction that can be catalyzed by cytochrome P450 enzymes or flavin-containing monooxygenases. In contrast, hydroxylation involves the addition of a hydroxyl (-OH) group to the carbon skeleton, such as in the formation of 3-hydroxydesloratadine, the major human metabolite. nih.govnih.gov The formation of 3-hydroxydesloratadine is a more complex process, involving an initial N-glucuronidation by UGT2B10, followed by hydroxylation via CYP2C8, and subsequent deconjugation. nih.govnewdrugapprovals.org

Distinguishing between these N-oxide and hydroxylated metabolites is a significant challenge in analytical chemistry that is typically addressed using advanced mass spectrometry (MS) techniques. researchgate.netresearchgate.net The fragmentation patterns of the compounds under different ionization conditions allow for their unambiguous identification.

Liquid chromatography-mass spectrometry (LC-MS) methods, particularly those employing electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI), are pivotal for this differentiation. researchgate.netresearchgate.net Under ESI-MS/MS conditions, hydroxylated metabolites, especially those with aliphatic hydroxylation, are characterized by a significant loss of water. researchgate.net N-oxides, however, exhibit only a minor loss of water in their MS/MS spectra. researchgate.net

A more definitive distinction is achieved using APCI-MS. researchgate.netresearchgate.net In the APCI source, N-oxides are known to undergo in-source fragmentation, leading to a characteristic loss of an oxygen atom (a 'deoxygenation' reaction), which produces distinct [M+H-O]+ ions. researchgate.net This phenomenon is not observed for hydroxylated metabolites, making it a reliable diagnostic marker for identifying the N-oxide structure. researchgate.net

Table 1: Analytical Distinctions between N-Oxidation and Hydroxylation Products of Desloratadine

Analytical TechniqueObservation for N-Oxides (e.g., Pyridine N-oxide)Observation for Hydroxylated Metabolites (e.g., 3-OH-Desloratadine)
LC/ESI-MS/MS Shows only a small amount of water loss. researchgate.netShows a predominant loss of water, particularly from aliphatic hydroxylation. researchgate.net
LC/APCI-MS Produces distinct [M + H - O]+ ions due to in-source 'deoxygenation'. researchgate.netDoes not produce [M + H - O]+ ions. researchgate.net

Role in Drug Metabolism and Pharmacokinetic Research

This compound is a recognized metabolite of desloratadine and its parent compound, loratadine. nih.gov Its primary role in drug metabolism and pharmacokinetic research stems from its utility as a marker for species- and gender-specific biotransformation. nih.govnih.gov

Research has revealed significant quantitative differences in the metabolic profiles of loratadine and desloratadine across various species and between genders. nih.gov Notably, this compound is the major circulating metabolite in male rats. nih.govnih.gov In contrast, female rats exhibit much lower plasma levels of this N-oxide metabolite, with desloratadine itself being more prominent. nih.gov N-oxidation has also been observed as a metabolic pathway in monkeys. fda.gov This pronounced difference makes the N-oxide a critical endpoint in preclinical studies for comparing metabolic pathways between animal models and humans, where 3-hydroxydesloratadine is the primary metabolite. nih.gov

The ability of modern in vitro models, such as long-term hepatocyte micropatterned co-cultures (MPCC), to replicate these species- and gender-specific metabolic pathways, including the formation of this compound in male rat hepatocytes, has been a significant advancement. nih.gov Such models allow for an earlier and more accurate focus on human-relevant metabolites, potentially streamlining preclinical drug development. nih.govresearchgate.net

Beyond its role in comparative metabolism, this compound also serves as an important reference standard in the development and validation of analytical methods. Its use helps ensure the purity and stability assessment of the parent drug, desloratadine.

Table 2: Metabolic Profile of this compound in Different Species

SpeciesGenderObserved Level of this compound
Rat MaleMajor circulating metabolite. nih.govnih.gov
Rat FemaleMuch lower levels compared to males. nih.gov
Monkey N/AN-oxidation pathway is observed. fda.gov
Human N/ANot a major metabolite; 3-hydroxydesloratadine is predominant. nih.gov

Analytical Methodologies for Desloratadine Pyridine N Oxide Research

Chromatographic Separation and Quantification Methods

Chromatography is the cornerstone for the separation and quantification of Desloratadine (B1670295) Pyridine (B92270) N-oxide. High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) are the most widely applied techniques, providing the resolution required to distinguish between structurally similar compounds.

HPLC methods are fundamental for the quality control of Desloratadine, with specific methodologies developed to ensure the separation and quantification of potential impurities, including the Pyridine N-oxide derivative. Suppliers of Desloratadine Pyridine N-oxide reference standards confirm its purity assessment using HPLC, indicating its central role in the analysis of this compound.

The primary goal of an HPLC method in this context is to achieve a baseline separation between Desloratadine, its Pyridine N-oxide, and other related impurities. Research has shown that effective separation can be accomplished using reversed-phase C18 columns. chemicalbook.com A mobile phase system consisting of an acetonitrile (B52724) and ammonium (B1175870) acetate (B1210297) buffer has been successfully utilized to resolve this compound from the parent drug and other process-related impurities. chemicalbook.com The optimization of mobile phase composition, pH, and column temperature is crucial for achieving the desired resolution and symmetrical peak shapes. For instance, an ion-pair chromatographic method was developed to separate desloratadine from all its known related compounds, achieving baseline separation using a YMC-Pack Pro C(18) column with a gradient elution.

Validation of the analytical method is performed according to the International Council for Harmonisation (ICH) guidelines to ensure its reliability for the intended purpose. researchgate.net While specific validation reports solely for this compound are not extensively published, the validation of HPLC methods for Desloratadine provides a clear framework. These methods are validated for specificity, linearity, accuracy, precision, and sensitivity (Limits of Detection and Quantification). researchgate.net

Specificity is demonstrated by the method's ability to resolve the analyte from all potential interfering substances, including other impurities and degradation products. researchgate.net Linearity is typically established over a concentration range, with correlation coefficients (r²) greater than 0.999 indicating a direct proportional relationship between detector response and concentration. researchgate.net Accuracy is confirmed through recovery studies, while precision is assessed by repeatability (intra-day) and intermediate precision (inter-day), with relative standard deviation (RSD) values typically required to be less than 2%. nih.gov The sensitivity of the methods is determined by establishing the Limit of Detection (LOD) and Limit of Quantification (LOQ). researchgate.net For example, one HPLC-UV method for Desloratadine impurities demonstrated a detection limit of 0.02% relative to the main component. chemicalbook.com

Table 1: Example of HPLC Method Validation Parameters for Desloratadine Analysis

Parameter Result
Linearity Range 5–75 μg/mL researchgate.net
Correlation Coefficient (r²) 0.999 researchgate.net
Limit of Detection (LOD) 1.28 μg/mL researchgate.net
Limit of Quantification (LOQ) 3.89 μg/mL researchgate.net
Accuracy (% Recovery) 98.29% to 99.37% nih.gov
Precision (%RSD) < 2% nih.gov

Stability-indicating methods are crucial for monitoring the increase in degradation products, such as N-oxides, during stability studies of a drug substance or product. These methods undergo forced degradation studies where the drug is exposed to stress conditions like acid, base, oxidation, heat, and light. science.gov The method must be able to separate the intact drug from any degradation products formed under these conditions. science.govscispace.com The formation of this compound can be a result of oxidative stress. A validated stability-indicating method ensures that any increase in this specific impurity over time is accurately monitored. Studies on Desloratadine have shown that the drug degrades under various stress conditions, and the developed HPLC methods were successful in resolving the pure drug peak from the peaks of degradation products. researchgate.netallmpus.com

Ultra-High Performance Liquid Chromatography (UHPLC or UPLC®) offers significant advantages over traditional HPLC for the analysis of pharmaceutical impurities. By using columns with smaller particle sizes (<2 μm), UHPLC provides faster analysis times and improved resolution and sensitivity. A stability-indicating reversed-phase UPLC method was developed for the simultaneous determination of Desloratadine and Sodium Benzoate in an oral liquid formulation. science.gov This method demonstrated excellent separation of the active ingredients from their impurities and degradation products. science.gov Such UHPLC methods are highly suitable for the analysis of this compound, particularly for detecting trace levels. chemicalbook.com The enhanced sensitivity of UPLC, often coupled with mass spectrometry, allows for quantification at the nanogram-per-milliliter (ng/mL) level. chemicalbook.com

Table 2: UPLC Method Parameters for Desloratadine Analysis

Parameter Description
Column Acquity BEH C8 (100 mm × 2.1 mm), 1.7 μm science.gov
Mobile Phase A 0.05 M KH2PO4 and 0.07 M triethylamine, pH 3.0 science.gov
Mobile Phase B Acetonitrile:Methanol:Water (50:25:25 v/v/v) science.gov
Flow Rate 0.4 mL/min science.gov
Detection UV at 272 nm science.gov
Linearity Range 0.254 μg/mL to 76.194 μg/mL science.gov

High-Performance Liquid Chromatography (HPLC) Development and Validation

Mass Spectrometric Characterization and Profiling

Mass Spectrometry (MS) is an indispensable tool for the structural confirmation and sensitive detection of this compound. It is often coupled with a liquid chromatography system (LC-MS). The molecular weight of this compound is 326.82 g/mol with a molecular formula of C19H19ClN2O. preprints.org

LC-MS analysis provides confirmation of the compound's identity by measuring its mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can provide an accurate mass measurement, which helps in confirming the elemental composition. For quantification and characterization, tandem mass spectrometry (MS/MS) is often employed. preprints.orgscribd.com In UPLC-MS/MS systems, Electrospray Ionization (ESI) in the positive ion mode is commonly used, where the protonated molecule [M+H]+ of this compound can be monitored for highly sensitive and specific detection. chemicalbook.com This technique is particularly valuable for impurity profiling, allowing for the detection and identification of unknown impurities and degradation products in the Desloratadine API. allmpus.com The fragmentation pattern of the parent ion in an MS/MS experiment provides structural information that helps to unequivocally identify the N-oxide impurity.

Spectroscopic Characterization for Structural Elucidation

While mass spectrometry is excellent for detection and providing mass information, spectroscopic techniques are essential for the definitive elucidation of a molecule's chemical structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for unambiguous structure determination. Techniques like ¹H-NMR and ¹³C-NMR provide detailed information about the chemical environment of hydrogen and carbon atoms within a molecule, respectively. For this compound, NMR is used to confirm the site of oxidation. The formation of the N-oxide bond significantly alters the electron density of the pyridine ring, causing a downfield shift in the NMR signals of the adjacent protons and carbons compared to the parent Desloratadine molecule. A certificate of analysis for a this compound standard confirms that its ¹H-NMR spectrum conforms to the expected structure.

Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. While the FT-IR spectrum of Desloratadine shows characteristic peaks for its functional groups, the spectrum of this compound would be distinguished by the presence of a new, characteristic band corresponding to the N-O stretching vibration. researchgate.net In studies of other N-oxide compounds, these characteristic signals for N-O group vibrations have been identified in the 928 cm⁻¹ to 971 cm⁻¹ range, confirming the presence of this functional group.

UV Spectrophotometry for Stability Studies

UV Spectrophotometry serves as a valuable analytical tool in the stability assessment of pharmaceutical compounds. In the context of Desloratadine, forced degradation studies are performed to understand its stability profile under various stress conditions, which can lead to the formation of degradation products such as this compound. These studies are crucial for developing stability-indicating analytical methods.

Forced degradation of the parent compound, Desloratadine, is typically carried out under several conditions as mandated by ICH guidelines, including acid and base hydrolysis, oxidation, thermal stress, and photolysis. UV spectrophotometry is employed to monitor the extent of degradation by comparing the UV spectrum of the stressed samples against that of a non-stressed standard solution.

This compound is a known oxidative degradation product and metabolite. During stability studies of Desloratadine, exposure to oxidative conditions (e.g., using hydrogen peroxide) would be expected to generate this N-oxide impurity. A change in the UV spectrum after oxidative stress, such as a shift in the wavelength of maximum absorbance (λmax) or the appearance of new peaks, can indicate the formation of degradation products. For instance, while Desloratadine is studied at a λmax of 242 nm, samples subjected to oxidative stress may be analyzed at a different wavelength, such as 278 nm, to quantify the changes.

The results from these UV spectrophotometric analyses help establish the degradation pathways of the active pharmaceutical ingredient and underscore the importance of methods capable of separating and quantifying potential impurities like this compound.

Table 1: Summary of Forced Degradation Conditions for Desloratadine Stability Assessment

Stress Condition Typical Reagent/Method Observation via UV Spectrophotometry Potential for N-oxide Formation
Acid Hydrolysis 1N and 3N HCl, refluxed at 80°C Spectral changes indicate degradation Low
Alkaline Hydrolysis 1N and 3N NaOH, refluxed at 80°C Spectral changes indicate degradation Low
Oxidative Stress 30% Hydrogen Peroxide (H₂O₂) Significant spectral changes indicate degradation High
Thermal Degradation Dry heat at 110°C for 12 hours UV spectrum identical to standard, indicating stability Low
Photolytic Degradation Exposure to UV light UV spectrum identical to standard, indicating stability Low

Quality Control and Reference Standard Preparation

The effective quality control of pharmaceutical products relies on the availability and proper use of highly characterized reference standards for both the active ingredient and its impurities. This compound, as a significant impurity, requires a well-defined reference standard for its detection and quantification in Desloratadine drug substances and products.

Purity Determination of Reference Standards

The preparation of a this compound reference standard involves its synthesis and subsequent rigorous purification. The purity of this reference standard is paramount for its use in quantitative analysis. The identity and purity of the standard are confirmed through a comprehensive set of analytical techniques.

Suppliers of pharmaceutical reference standards provide a Certificate of Analysis (CoA) that details the characterization of the compound. This document confirms the structural identity and purity of the this compound standard. The analytical data package typically includes results from several orthogonal methods to provide a complete profile of the material.

Table 2: Analytical Techniques for Characterization and Purity Determination of this compound Reference Standard

Analytical Technique Purpose Reference
High-Performance Liquid Chromatography (HPLC) Determines purity by separating the main compound from any process impurities or degradants.
Mass Spectrometry (MS) Confirms the molecular weight and provides structural information based on fragmentation patterns.
Nuclear Magnetic Resonance (¹HNMR, ¹³C-NMR) Elucidates the precise chemical structure of the molecule.
Infrared Spectroscopy (IR) Confirms the presence of specific functional groups within the molecule.
Thermogravimetric Analysis (TGA) Determines the potency of the standard by assessing the content of water and residual solvents.

Application in Analytical Method Development and Validation

A certified this compound reference standard is indispensable for the development and validation of stability-indicating analytical methods, most commonly Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) methods. These methods are designed to separate, identify, and quantify the N-oxide impurity in the presence of the Desloratadine API.

During method development, the reference standard is used to establish key chromatographic parameters, such as retention time and detector response, ensuring the method is specific for the impurity. For method validation, the standard is used to assess the method's performance characteristics as per ICH Q2(R1) guidelines.

The reference standard is used to prepare solutions of known concentrations to evaluate several validation parameters:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, including the main drug and other impurities. The reference standard is used to confirm that the peak for this compound is well-resolved from the Desloratadine peak.

Linearity: Demonstrating that the analytical procedure provides results that are directly proportional to the concentration of the analyte within a given range.

Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined through recovery studies by spiking the drug product with a known amount of the reference standard.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Table 3: Role of Reference Standard in Analytical Method Validation

Validation Parameter Purpose How this compound Standard is Used
Linearity & Range To verify a proportional relationship between concentration and analytical signal over a specified range. Prepare a series of dilutions of the standard to construct a calibration curve.
Accuracy (% Recovery) To determine how close the measured value is to the true value. Add known amounts of the standard to the sample matrix and measure the recovery.
Precision (% RSD) To assess the method's reproducibility under the same operating conditions over a short interval. Perform repeated analyses of a homogenous sample of the standard.
LOD & LOQ To establish the sensitivity of the method. Determine the lowest concentrations of the standard that can be reliably detected and quantified.

Toxicological Implications and Safety Research

Identification as a Desloratadine (B1670295) Impurity in Toxicological Studies

Desloratadine Pyridine (B92270) N-oxide is a known impurity that can arise during the synthesis, purification, and storage of the desloratadine drug substance. ich.orgresearchgate.net It is chemically identified as 8-Chloro-6,11-dihydro-11-(4-piperidinylidene)-5H-benzo ich.orggoogle.comcyclohepta[1,2-b]pyridine 1-Oxide. scbt.com The formation of N-oxides can occur through the oxidation of the pyridine group within the desloratadine molecule. researchgate.net Studies analyzing the impurity profile of desloratadine intended for toxicological research have been conducted to ensure the purity of the active pharmaceutical ingredient (API) and to identify potential degradation products. researchgate.net The presence of such impurities is monitored because they can have different pharmacological and toxicological properties than the parent drug, potentially impacting safety and efficacy.

Non-Clinical Safety Assessments Related to Desloratadine Metabolism

Non-clinical safety studies on desloratadine have been extensive, often leveraging data from its parent drug, loratadine (B1675096), as desloratadine is its primary active metabolite. europa.eu These assessments in animal models are designed to identify potential hazards to humans. europa.eu The toxicological profiles of desloratadine and loratadine have been found to be similar. fda.gov While specific non-clinical studies focusing exclusively on the toxicology of Desloratadine Pyridine N-oxide are not detailed in publicly available assessments, the metabolism of desloratadine has been studied in various species. For instance, N-oxidation has been observed as a metabolic pathway in monkeys. fda.gov The safety assessment, therefore, implicitly covers metabolites formed in these non-clinical models.

A primary toxicity finding in non-clinical studies of desloratadine administered to animals is systemic phospholipidosis. This condition involves the excessive accumulation of phospholipids (B1166683) within the lysosomes of cells, leading to the formation of concentric lamellar bodies. It has been observed in multiple organs in laboratory animals during toxicology evaluations of desloratadine. fda.gov While this is a noted toxicological effect of the parent drug in animal models, the available literature does not specifically attribute the cause of phospholipidosis to the this compound metabolite.

Advanced Research Topics and Emerging Perspectives

Conformational Dynamics and Helical Chirality in N-Oxide Analogs

The introduction of an N-oxide moiety to the pyridine (B92270) ring of desloratadine (B1670295) analogs induces significant changes in the molecule's three-dimensional structure, leading to the emergence of helical chirality. Unlike its parent compound, which undergoes rapid conformational inversion at room temperature, the N-oxide derivatives can exist as stable, separable enantiomers.

Experimental and Computational Investigations of N-oxide Conformations

Researchers have employed a combination of experimental techniques and computational modeling to elucidate the conformational landscape of desloratadine N-oxide analogs. X-ray crystallography has provided definitive evidence of the helical, non-planar structure of these molecules in the solid state. These experimental findings are strongly supported by computational studies, which have mapped the energetic barriers to conformational inversion.

The conformational dynamics of loratadine (B1675096) and desloratadine are notable, as they rapidly interconvert between enantiomeric, helically chiral forms at room temperature. nih.gov However, the N-oxidation of the pyridine ring in analogs of loratadine and desloratadine can lock the molecule into a stable, helically chiral conformation. nih.gov This transformation allows for the synthesis of stable, helically chiral products. nih.gov

Enantiomeric Stability and Resolution of Chiral N-oxides

A key finding in the study of these N-oxide analogs is their configurational stability. The energy barrier for the interconversion between the two enantiomeric forms is substantial, preventing spontaneous racemization under physiological conditions. For instance, certain loratadine N-oxide analogs have been shown to have a high barrier to enantiomerization, with a calculated Gibbs free energy of activation (ΔG‡) of 28.5 kcal/mol at 100 °C. nih.gov This stability is crucial for investigating the enantiomer-specific biological activities.

The successful resolution of these chiral N-oxides has been achieved through peptide-catalyzed asymmetric N-oxidation. This method has proven effective in producing the desired N-oxide products with high enantiomeric excess, in some cases exceeding a 99:1 enantiomeric ratio (er). nih.gov

Enantiomeric Ratio of Helically Chiral N-Oxides
CompoundEnantiomeric Ratio (er)
Loratadine N-oxide analog 6h>99:1

Structure-Activity Relationships of N-Oxide Derivatives in Biological Systems

The rigidification of the desloratadine scaffold through N-oxidation and the resulting stable chirality have profound implications for its interaction with biological targets. The specific three-dimensional arrangement of the molecule can dictate its binding affinity and efficacy.

Enantiomer-Dependent Biological Activity

Studies have revealed that the antihistamine activity of these N-oxide analogs is enantiomer-dependent. nih.gov By locking the conformation, it is possible to isolate enantiomers that exhibit different levels of biological activity. This highlights the importance of stereochemistry in drug design and the potential for developing more selective and potent antihistamines. For example, research on loratadine analogs with a urea (B33335) moiety showed antihistamine activity comparable to the carbamate-bearing parent compound. nih.gov

Computational Docking Studies with Biological Targets (e.g., H1R)

To understand the molecular basis for the observed enantiomer-dependent activity, computational docking studies have been performed. These studies simulate the interaction of the individual enantiomers with their biological target, the histamine (B1213489) H1 receptor (H1R). The results of these docking studies have provided insights into the preferred binding modes of the different enantiomers and have helped to explain the observed differences in their biological activity. nih.gov These computational models support the experimental findings that the rigidified, helically chiral structures can lead to differential interactions with the H1R binding pocket. nih.gov

Application of N-Oxides in Asymmetric Catalysis

Beyond their pharmacological interest, chiral N-oxides are emerging as a versatile class of compounds in the field of asymmetric catalysis. Their unique electronic and steric properties make them effective as both organocatalysts and as ligands for metal-catalyzed reactions.

Chiral heteroaromatic N-oxides can function as potent electron-pair donors, which allows them to activate organosilicon reagents. nih.govnih.govmdpi.com This property is particularly useful in reactions such as allylation, propargylation, and allenylation. nih.govnih.govmdpi.com The nucleophilicity of the oxygen atom in the N-oxide, combined with the high affinity of silicon for oxygen, provides an ideal mechanism for the development of synthetic methodologies based on the nucleophilic activation of these reagents. nih.govnih.govmdpi.com

Furthermore, these chiral N-oxides have been successfully employed as organocatalysts in the ring-opening of meso-epoxides. nih.govnih.govmdpi.com In addition to their role as organocatalysts, chiral pyridine N-oxides can also serve as ligands for metal complexes, catalyzing reactions such as Michael additions and nitroaldol reactions. nih.govnih.govmdpi.com The design of new families of helical chiral pyridine N-oxides has expanded their application to the enantioselective ring-opening of meso-epoxides. miami.edu

The development of catalytic, enantioselective N-oxidation of pyridines using peptide-based catalysts represents a significant advancement. nih.gov This biomolecule-inspired approach provides a new route to chiral pyridine frameworks within complex molecular environments. nih.gov The versatility of this method has been demonstrated in its application to drug-like scaffolds, including loratadine, showcasing its potential for generating a wide variety of chiral N-oxides for applications in asymmetric synthesis. nih.gov

Applications of Chiral N-Oxides in Asymmetric Catalysis
Catalytic ApplicationReaction Type
OrganocatalysisAllylation, Propargylation, Allenylation, Ring-opening of meso-epoxides
Ligands for Metal ComplexesMichael Addition, Nitroaldol Reaction

Chiral Pyridine N-oxides as Organocatalysts and Ligands

The field of asymmetric catalysis has seen a surge in the development and application of chiral organocatalysts, with chiral pyridine N-oxides emerging as a promising class of molecules. scispace.com These compounds can act as potent Lewis bases to catalyze a variety of enantioselective reactions.

A pivotal study has demonstrated the peptide-catalyzed enantioselective N-oxidation of Desloratadine analogs to produce stable, helically chiral N-oxide products with high enantiomeric ratios. nih.govnih.govresearchgate.net This research is significant as it establishes that the Desloratadine scaffold, upon N-oxidation, can be locked into specific chiral conformations. nih.gov The conformational dynamics and the stability of these chiral N-oxides have been investigated, revealing a substantial energy barrier to enantiomerization. nih.gov

While this study focuses on the synthesis of chiral Desloratadine Pyridine N-oxide, it opens up the prospective application of these chiral N-oxides as organocatalysts or ligands in other asymmetric transformations. The fixed helical chirality of these molecules could be exploited to induce stereoselectivity in a range of chemical reactions. For instance, chiral pyridine N-oxides have been successfully employed as ligands in transition metal-catalyzed reactions, such as the palladium-catalyzed Friedel-Crafts alkylation, and as organocatalysts in acylative dynamic kinetic resolutions.

The potential of this compound in this context is currently theoretical but is grounded in the established reactivity of analogous chiral pyridine N-oxides. Further research could explore the catalytic activity of enantiomerically pure this compound in reactions such as the allylation of aldehydes or the desymmetrization of meso-epoxides.

Nucleophilic Activation in Organosilicon Reagent Chemistry

Pyridine N-oxides are well-documented for their ability to act as potent nucleophilic catalysts, particularly in reactions involving organosilicon reagents. nih.gov The oxygen atom of the N-oxide moiety possesses a high degree of nucleophilicity, which allows it to interact with and activate silicon-based reagents. nih.gov

This activation typically involves the formation of a hypervalent silicon intermediate, which enhances the reactivity of the organosilicon compound towards a variety of electrophiles. A prominent example is the allylation of aldehydes with allyltrichlorosilane, a reaction that is significantly promoted by the presence of a pyridine N-oxide catalyst. nih.gov The N-oxide activates the silicon reagent, facilitating the transfer of the allyl group to the aldehyde in a highly stereoselective manner when a chiral N-oxide is used.

Given that this compound possesses the key pyridine N-oxide functionality, it is plausible to hypothesize its potential role in nucleophilically activating organosilicon reagents. Although no specific studies have been published to date on the use of this compound for this purpose, its structural similarity to other effective pyridine N-oxide catalysts suggests that it could be a viable candidate for such applications.

Data Tables

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number169253-26-3 scbt.com
Molecular FormulaC₁₉H₁₉ClN₂O scbt.com
Molecular Weight326.82 g/mol scbt.com
Alternate Name8-Chloro-6,11-dihydro-11-(4-piperidinylidene)-5H-benzo rsc.orgchemicalbook.comcyclohepta[1,2-b]pyridine 1-Oxide scbt.com
ApplicationDegradation product and impurity of Desloratadine scbt.com

Q & A

Basic: What are the key chemical identifiers and analytical methods for confirming the structure of Desloratadine Pyridine N-oxide?

Answer:
this compound (CAS 169253-26-3) has a molecular formula of C₁₉H₁₉ClN₂O and a molecular weight of 326.83 g/mol . To confirm its structure:

  • Spectroscopic Characterization : Use UV-Vis spectroscopy to detect absorption bands associated with pyridine N-oxide derivatives (e.g., shifts due to conjugation with substituents) .
  • X-ray Diffraction : Structural validation can be achieved via single-crystal X-ray diffraction, as demonstrated for halogen-bonded pyridine N-oxide complexes .
  • Chromatographic Methods : Pair HPLC with mass spectrometry (LC-MS) to verify purity and molecular ion peaks .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:
Safety measures are essential due to incomplete toxicological data :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and eye protection to avoid skin/eye contact. Use respiratory protection in poorly ventilated areas .
  • Ventilation : Work in fume hoods or well-ventilated spaces to minimize inhalation risks .
  • Emergency Procedures :
    • For skin contact: Wash immediately with soap and water .
    • For inhalation: Move to fresh air and seek medical attention .
  • Storage : Store in airtight containers away from oxidizing agents .

Advanced: How can researchers optimize the synthesis of this compound and its derivatives?

Answer:
Key methodologies include:

  • N-Oxidation : Use meta-chloroperbenzoic acid (mCPBA) or H₂O₂/AcOH to oxidize the pyridine moiety in desloratadine. Monitor reaction progress via TLC or NMR .
  • Deoxygenation : Employ stannous chloride or catalytic hydrogenation to reverse N-oxide formation for mechanistic studies .
  • Derivatization : Introduce functional groups (e.g., benzimidoyl chloride) via nucleophilic displacement of the N-oxide, as seen in intermediate synthesis for drug candidates .
  • Purification : Use column chromatography with gradients of ethyl acetate/hexane for isolating derivatives .

Advanced: How can contradictions in spectroscopic data for pyridine N-oxide derivatives be resolved?

Answer:
Contradictions often arise from solvent effects or protonation states:

  • Solvent Calibration : Record UV spectra in consistent solvents (e.g., acetonitrile) to minimize polarity-driven shifts. Compare with reference data for protonated vs. free N-oxides .
  • pH Control : Add controlled amounts of perchloric acid to study protonation equilibria, as unprotonated N-oxides show distinct absorption bands .
  • Computational Modeling : Validate experimental UV/IR data with DFT calculations to correlate electronic transitions with structural features .

Advanced: What strategies address the lack of ecological data for this compound?

Answer:
To fill data gaps highlighted in safety sheets :

  • Biodegradation Assays : Perform OECD 301 tests (e.g., closed bottle test) to assess aerobic degradation in water/soil.
  • Toxicity Profiling : Use Daphnia magna or Aliivibrio fischeri for acute toxicity screening (EC₅₀ values).
  • Bioaccumulation Potential : Measure logP values experimentally (estimated logP = ~2.5 for similar N-oxides) to predict lipid solubility .
  • Mobility Studies : Conduct soil column experiments to evaluate leaching potential .

Advanced: How does the N-oxide moiety influence the reactivity of desloratadine in catalytic processes?

Answer:
The N-oxide group enhances electrophilicity and participates in halogen bonding:

  • Halogen Bonding : The oxygen in N-oxide acts as an electron donor, forming stable complexes with dichlorine (Cl₂), as shown in X-ray studies .
  • Catalytic Activation : In Brønsted base-catalyzed reactions, N-oxides improve enantioselectivity and reaction rates compared to parent pyridines (e.g., α-functionalization of carbonyls) .
  • Redox Reactions : The N-oxide can undergo reduction to regenerate desloratadine, enabling reversible modification in prodrug designs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.